molecular formula C7H4ClN3O2 B3321262 7-chloro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one CAS No. 132533-59-6

7-chloro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B3321262
CAS No.: 132533-59-6
M. Wt: 197.58 g/mol
InChI Key: RBVLWCAASWSOPA-UHFFFAOYSA-N
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Description

Contextualization of the Benzo[d]nih.govresearchgate.netbachem.comtriazinone Scaffold in Modern Organic Synthesis

The benzo[d] nih.govresearchgate.netbachem.comtriazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer agents. nih.govnih.gov The versatility of this heterocyclic system makes it a valuable building block for the creation of more complex molecules. researchgate.net One of the most significant applications of the 3-hydroxy-substituted benzo[d] nih.govresearchgate.netbachem.comtriazinone scaffold is in peptide synthesis. nih.gov These compounds serve as highly effective coupling reagents, facilitating the formation of amide bonds between amino acids with a reduced risk of racemization, a critical factor in the synthesis of biologically active peptides. bachem.compeptide.com

The general chemical properties of the subject compound are summarized below:

PropertyValue
CAS Number 132533-59-6
Molecular Formula C₇H₄ClN₃O₂
Molecular Weight 197.58 g/mol

Historical Development and Evolution of Synthetic Strategies for the Benzo[d]nih.govresearchgate.netbachem.comtriazinone System

The foundational synthetic route to 3-hydroxy-1,2,3-benzotriazin-4-one was established through the diazotization of o-aminobenzhydroxamic acid. researchgate.net This classical method laid the groundwork for accessing the core scaffold. Over time, research has focused on developing more efficient and milder synthetic methodologies.

Modern approaches have diversified, with recent innovations including visible light-mediated photocyclization of acyclic aryl triazine precursors. This method offers high yields in a short reaction time without the need for additives or photocatalysts, presenting a more environmentally friendly alternative. organic-chemistry.org The thermolysis of 1,2,3-benzotriazin-4(3H)-one has also been studied, leading to the formation of quinazolino[3,2-c] nih.govresearchgate.netbachem.combenzotriazin-8-one. rsc.org These advancements reflect a continuous effort to refine and improve the synthesis of this important class of heterocyclic compounds.

Rationale for Focused Academic Investigation of 7-chloro-3-hydroxybenzo[d]nih.govresearchgate.netbachem.comtriazin-4(3H)-one

The specific academic interest in 7-chloro-3-hydroxybenzo[d] nih.govresearchgate.netbachem.comtriazin-4(3H)-one stems primarily from its enhanced efficacy as a peptide coupling reagent. The introduction of an electron-withdrawing chloro group at the 7-position of the benzotriazinone ring system is a strategic modification. This substitution increases the acidity of the N-hydroxy group, leading to the formation of a more reactive activated ester during the coupling reaction. This heightened reactivity translates to faster and more efficient amide bond formation.

Furthermore, the electronic effect of the chloro substituent helps to suppress racemization, a common side reaction in peptide synthesis that can lead to the formation of undesired stereoisomers and a loss of biological activity. The ability of 7-chloro-3-hydroxybenzo[d] nih.govresearchgate.netbachem.comtriazin-4(3H)-one to facilitate clean and efficient peptide couplings with minimal side reactions makes it a valuable tool for chemists synthesizing complex peptides for research and pharmaceutical development. sigmaaldrich.comuniurb.it

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3-hydroxy-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-1-2-5-6(3-4)9-10-11(13)7(5)12/h1-3,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVLWCAASWSOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=NN(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 7 Chloro 3 Hydroxybenzo D 1 2 3 Triazin 4 3h One

Regioselective Synthesis of the 7-chloro-3-hydroxybenzo[d]nih.govbeilstein-journals.orgrsc.orgtriazin-4(3H)-one Core Structure

The construction of the specific 7-chloro-3-hydroxybenzo[d] nih.govbeilstein-journals.orgrsc.orgtriazin-4(3H)-one molecule is a multi-faceted process that requires precise control over the introduction of each functional group. The synthesis is best understood by examining the formation of the core benzotriazinone ring, the specific placement of the chlorine atom, and the introduction of the N-hydroxyl group.

Cyclization Reactions for Benzo[d]nih.govbeilstein-journals.orgrsc.orgtriazinone Formation

The formation of the benzo[d] nih.govbeilstein-journals.orgrsc.orgtriazinone heterocyclic system is a well-established area of organic synthesis, with several methodologies developed to achieve this core structure.

The most traditional and widely employed method involves the diazotization of 2-aminobenzamide (B116534) or its derivatives, such as methyl anthranilate, followed by an intramolecular cyclization. beilstein-journals.orgacs.org This tandem diazotization/azo coupling reaction typically utilizes sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid at low temperatures. beilstein-journals.orgnih.gov While effective, this method's reliance on harsh acidic conditions and the use of nitrites can be problematic. acs.org

To address these limitations, milder and more environmentally benign protocols have been developed. One such modification employs a polymer-supported nitrite reagent with p-toluenesulfonic acid. acs.org More recently, a novel approach utilizing visible light-mediated photocyclization of acyclic aryl triazine precursors has been reported. acs.org This method, often performed in a continuous flow reactor, offers excellent yields in short reaction times without the need for additives or photocatalysts. acs.org

Alternative strategies to access the benzotriazinone scaffold include the oxidative rearrangement of 3-aminoindazoles and the redox cyclization of specific benzamides using nitrous oxide. acs.org Another innovative route is the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions. nih.govacs.org

Table 1: Summary of Cyclization Methods for Benzo[d] nih.govbeilstein-journals.orgrsc.orgtriazinone Formation
MethodKey Reagents/ConditionsStarting Material ExampleReference
Classical DiazotizationNaNO₂, Strong Acid (e.g., HCl), 0 °C2-Aminobenzamide beilstein-journals.orgnih.gov
Photochemical CyclizationViolet Light (420 nm), Continuous FlowAcyclic Aryl Triazine acs.org
Intramolecular HeterocyclizationBase (e.g., NaH)1-Azido-2-[isocyano(p-tosyl)methyl]benzene nih.govacs.org
Oxidative RearrangementOxidizing Agent3-Aminoindazole acs.org

Specific Routes to Introduce Chlorine at the C-7 Position

The regioselective introduction of a chlorine atom at the C-7 position of the benzotriazinone ring is most effectively and commonly achieved by utilizing a starting material that already contains the halogen in the desired location. Direct chlorination of the pre-formed benzo[d] nih.govbeilstein-journals.orgrsc.orgtriazin-4(3H)-one ring is challenging due to the deactivating nature of the triazinone moiety and potential issues with regioselectivity.

Therefore, the synthesis of the target compound typically commences with a precursor such as 4-chloro-2-aminobenzamide or 4-chloro-2-aminobenzhydroxamic acid. These chlorinated anthranilamide derivatives can then be subjected to the cyclization reactions described previously (Section 2.1.1) to yield the 7-chlorinated benzotriazinone core structure directly. This "bottom-up" approach ensures the unambiguous placement of the chlorine atom at the C-7 position. Syntheses of various 7-chloro-1,4-dihydrobenzo[e] nih.govbeilstein-journals.orgacs.orgtriazine derivatives have been reported, implicitly relying on such pre-chlorinated precursors. nih.gov

Strategies for Hydroxylation at the N-3 Position

The introduction of the hydroxyl group at the N-3 position is a critical step that defines the target compound. The most direct and established method for this transformation is the diazotization of o-aminobenzhydroxamic acid. researchgate.net

In this reaction, the precursor, which contains both the aniline-type amino group necessary for diazotization and the hydroxamic acid moiety, undergoes cyclization to directly form the N-hydroxy-triazinone ring system. The reaction proceeds similarly to the standard diazotization of anthranilamides but yields the N-3 hydroxylated product. researchgate.net To synthesize the final target molecule, 7-chloro-3-hydroxybenzo[d] nih.govbeilstein-journals.orgrsc.orgtriazin-4(3H)-one, the required starting material for this specific cyclization would be 2-amino-4-chlorobenzhydroxamic acid.

Functional Group Interconversions and Derivatization of 7-chloro-3-hydroxybenzo[d]nih.govbeilstein-journals.orgrsc.orgtriazin-4(3H)-one

Once synthesized, the 7-chloro-3-hydroxybenzo[d] nih.govbeilstein-journals.orgrsc.orgtriazin-4(3H)-one molecule offers reactive sites for further chemical modification. The primary locations for derivatization are the N-3 hydroxyl group and the aromatic benzene (B151609) ring.

Modifications of the Hydroxyl Group (e.g., Etherification, Esterification)

The N-3 hydroxyl group of the benzotriazinone core exhibits reactivity characteristic of a typical hydroxyl function, allowing for transformations such as etherification and esterification. researchgate.net

Etherification: The formation of an ether linkage at the N-3 position has been demonstrated. For example, the reaction of 3-hydroxy-1,2,3-benzotriazin-4-one with dimethyl sulphate leads to the formation of 3-methoxy-1,2,3-benzotriazin-4-one. researchgate.net This transformation converts the hydroxyl group into a methoxy (B1213986) group.

Esterification: The hydroxyl group can also be readily acylated to form esters. Acetylation and benzoylation of 3-hydroxy-1,2,3-benzotriazin-4-one yield the corresponding N-acetoxy and N-benzoyloxy derivatives. researchgate.net An interesting 'acyl-exchange' reaction has also been observed, where the N-benzoyloxy derivative can be converted into the N-acetoxy derivative by treatment with acetic anhydride. researchgate.net

Table 2: Derivatization of the N-3 Hydroxyl Group
Reaction TypeReagentProductReference
Etherification (Methylation)Dimethyl sulphate3-Methoxy-1,2,3-benzotriazin-4-one researchgate.net
Esterification (Acetylation)Acetic Anhydride / Acetyl Chloride3-Acetoxy-1,2,3-benzotriazin-4-one researchgate.net
Esterification (Benzoylation)Benzoyl Chloride3-Benzoyloxy-1,2,3-benzotriazin-4-one researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

Further functionalization of the benzene portion of the 7-chloro-3-hydroxybenzo[d] nih.govbeilstein-journals.orgrsc.orgtriazin-4(3H)-one ring via aromatic substitution reactions is theoretically possible but not commonly reported. The reactivity of the ring is governed by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The benzo[d] nih.govbeilstein-journals.orgrsc.orgtriazin-4(3H)-one moiety is a strongly electron-withdrawing group, which significantly deactivates the benzene ring towards electrophilic attack. The chlorine atom at C-7 is also deactivating but acts as an ortho, para-director. The combined effect of these two groups makes EAS reactions on this scaffold challenging and likely to require harsh conditions. Any potential substitution would be directed by the chlorine atom to the C-6 or C-8 positions, though the powerful deactivating effect of the fused triazinone ring would impede the reaction.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing triazinone ring system could potentially activate the C-7 chlorine atom for nucleophilic aromatic substitution. In SNAr reactions, a strong nucleophile could displace the chloride anion. However, the activation provided by the triazinone ring might not be sufficient without additional activating groups on the benzene ring. The synthetic literature tends to favor the construction of variously substituted benzotriazinones from appropriately substituted precursors rather than through post-cyclization modification of the aromatic ring.

Transformations at the Triazinone Nitrogen Atoms (e.g., N-alkylation, N-arylation)

The nitrogen atoms of the triazinone ring, particularly the N3-position, are common sites for functionalization. These transformations are crucial for modifying the compound's properties and for synthesizing a diverse library of derivatives.

N-Alkylation: Direct N-alkylation of the related parent compound, benzo[d] nih.govacs.orgacs.orgtriazin-4(3H)-one, has been achieved under basic conditions. For instance, the reaction with methyl chloroacetate (B1199739) in the presence of potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures yields the corresponding N-alkylated product. nih.gov This method is generally applicable to substituted benzotriazinones, where the N3-proton is sufficiently acidic to be removed by a mild base, allowing the resulting anion to act as a nucleophile.

It is important to note that for N-hydroxy triazinones, there can be a competition between N-alkylation and O-alkylation, depending on the alkylating agent and reaction conditions. researchgate.net The choice of solvent and base can influence the regioselectivity of the reaction.

ReactantReagentBaseSolventConditionsProductRef
Benzo[d] nih.govacs.orgacs.orgtriazin-4(3H)-oneMethyl chloroacetateK₂CO₃DMF100 °C, 12 hMethyl 2-(4-oxobenzo[d] nih.govacs.orgacs.orgtriazin-3(4H)-yl)acetate nih.gov

N-Arylation: The introduction of aryl groups at the nitrogen positions can be accomplished using metal-catalyzed cross-coupling reactions. A notable method involves a copper-mediated N-arylation of 1,2,3-triazin-4-ones with aryl boronic acids. nih.gov This reaction provides a direct route to N-aryl substituted derivatives. The typical catalytic system employs copper(II) acetate (B1210297) in the presence of a base such as triethylamine, in a solvent like 1,2-dichloroethane. nih.gov This methodology is effective for a range of substituted triazinones and aryl boronic acids, demonstrating its broad scope.

ReactantReagentCatalyst / BaseSolventProductRef
1,2,3-Triazin-4-one derivativeAryl boronic acidCu(OAc)₂ / Et₃N1,2-DichloroethaneN-Aryl-1,2,3-triazin-4-one nih.gov

Catalytic Approaches in the Synthesis and Derivatization of Benzo[d]nih.govacs.orgacs.orgtriazinone Analogs

Catalytic methods have become indispensable for the synthesis and functionalization of complex heterocyclic systems like benzotriazinones. These approaches offer high efficiency, selectivity, and functional group tolerance.

Transition metal catalysis provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a molecule like 7-chloro-3-hydroxybenzo[d] nih.govacs.orgacs.orgtriazin-4(3H)-one, there are two primary sites for such reactions: the C7-chloro substituent and the triazinone ring itself.

Coupling at the C7-Chloro Position: The chloro-substituent on the benzene ring serves as a conventional handle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve coupling the 7-chloro-benzotriazinone with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond, enabling the introduction of various aryl, heteroaryl, or alkyl groups at the 7-position. harvard.edu

Buchwald-Hartwig Amination: This method allows for the formation of a C-N bond by coupling the 7-chloro position with a primary or secondary amine, yielding 7-amino-benzotriazinone derivatives. wikipedia.orglibretexts.org The reaction typically uses a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. wikipedia.orgorganic-chemistry.org

Denitrogenative Coupling of the Triazinone Ring: A more advanced and unique transformation involves the benzotriazinone ring acting as a reactive partner in cross-coupling reactions. In these processes, the triazinone undergoes a denitrogenation (loss of N₂) to generate a reactive aryne or benzyne (B1209423) intermediate, which is then trapped. This provides a novel route to ortho-functionalized benzamides.

Nickel-Catalyzed Reactions: Nickel catalysts have been effectively used for the denitrogenative cross-coupling of 1,2,3-benzotriazin-4(3H)-ones with organoboronic acids to produce ortho-arylated benzamides. nih.gov Similar nickel-catalyzed annulations with benzynes have also been reported to construct phenanthridinone scaffolds. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts have been used for the denitrogenative cross-coupling with trimethylaluminum (B3029685) reagents (DABAL-Me₃) to achieve ortho-methylation of the resulting benzamide. nih.gov

These denitrogenative strategies represent a powerful synthetic tool, transforming the benzotriazinone core from a stable scaffold into a synthon for ortho-substituted aromatic compounds.

Reaction TypeCoupling Partner 1Coupling Partner 2CatalystProduct TypeRef
Denitrogenative Suzuki-type1,2,3-Benzotriazin-4(3H)-oneOrganoboronic AcidNickelOrtho-arylated Benzamide nih.gov
Denitrogenative Methylation1,2,3-Benzotriazin-4(3H)-oneDABAL-Me₃PalladiumOrtho-methylated Benzamide nih.gov
Buchwald-Hartwig Amination (Proposed)7-Chloro-benzotriazinoneAminePalladium7-Amino-benzotriazinone wikipedia.orglibretexts.org
Suzuki Coupling (Proposed)7-Chloro-benzotriazinoneBoronic AcidPalladium7-Aryl-benzotriazinone harvard.edu

Recent advancements have explored the use of light and electricity to drive the synthesis and transformation of benzotriazinones, often providing milder and more sustainable alternatives to traditional methods.

Photochemical Methods: Photochemistry has been applied both for the synthesis of the benzotriazinone ring and for its subsequent derivatization.

Photochemical Synthesis: A novel method for synthesizing substituted benzotriazin-4(3H)-ones involves the photocyclization of acyclic aryl triazine precursors. nih.govacs.org This reaction proceeds upon exposure to violet light (420 nm) and does not require any additives or photocatalysts. The mechanism is believed to involve a variation of the Norrish type II reaction. nih.govorganic-chemistry.org

Photochemical Derivatization: Benzotriazinones can undergo visible-light-promoted denitrogenative transformations. Reactions with alkynes lead to the formation of isoquinolones, and reactions with phosphorus compounds can yield ortho-phosphorylated benzamides, all under metal-free conditions. nih.gov

Electrochemical Methods: Organic electrosynthesis offers a green approach by using electrons as reagents to replace chemical oxidants or reductants.

Electrochemical Derivatization: An electrochemical cascade reaction between 1,2,3-benzotriazinones and alkynes has been developed to synthesize 3,4-dihydroisoquinolin-1(2H)-ones. acs.org This process avoids the use of metal catalysts and stoichiometric redox agents and can be performed under an air atmosphere, highlighting its environmental benefits. acs.orgresearchgate.net

Flow Chemistry and Continuous Processing for Scalable Synthesis of 7-chloro-3-hydroxybenzo[d]nih.govacs.orgacs.orgtriazin-4(3H)-one

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced reproducibility, and easier scalability.

The photochemical synthesis of benzotriazin-4(3H)-ones has been successfully implemented in a continuous flow reactor system. nih.govacs.orgorganic-chemistry.org Using a setup such as a Vapourtec E-series reactor equipped with a UV-150 photomodule, the acyclic aryl triazine precursor is pumped through a coil reactor and irradiated with violet light (420 nm). acs.orgorganic-chemistry.org This process achieves excellent yields with very short residence times, typically around 10 minutes. nih.govorganic-chemistry.org The methodology is characterized by its scalability, process robustness, and favorable green chemistry metrics, as it avoids harsh reagents like sodium nitrite and strong acids commonly used in classical diazotization methods. nih.gov This approach is well-suited for the large-scale and safe production of benzotriazinone scaffolds, including the 7-chloro-3-hydroxy derivative.

ParameterValue / DescriptionRef
Reactor TypeVapourtec E-series with UV-150 photomodule acs.orgorganic-chemistry.org
Light SourceViolet LED nih.govacs.org
Wavelength420 nm nih.govorganic-chemistry.org
Residence Time~10 minutes nih.govorganic-chemistry.org
Key AdvantagesScalability, Safety, Speed, Green Credentials nih.gov

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography of 7-chloro-3-hydroxybenzo[d]nih.govoup.comnih.govtriazin-4(3H)-one and its Crystalline Forms

While specific single-crystal X-ray diffraction data for 7-chloro-3-hydroxybenzo[d] nih.govoup.comnih.govtriazin-4(3H)-one is not widely published, the anticipated solid-state structure can be inferred from the fundamental principles of molecular geometry and intermolecular forces inherent to the benzotriazinone scaffold. X-ray crystallography remains the gold standard for unequivocally determining atomic coordinates, bond lengths, and bond angles, which would confirm the planarity of the fused bicyclic system and the precise geometry of the N-hydroxy group.

In the solid state, 7-chloro-3-hydroxybenzo[d] nih.govoup.comnih.govtriazin-4(3H)-one can theoretically exist in multiple tautomeric forms. The predominant form is the N-hydroxy tautomer, as indicated by its nomenclature. However, the potential for prototropic tautomerism allows for the existence of an N-oxide form. The equilibrium between these forms is governed by their relative thermodynamic stabilities within the crystal lattice.

Hydroxy Tautomer (A): The commonly depicted 7-chloro-3-hydroxybenzo[d] nih.govoup.comnih.govtriazin-4(3H)-one.

N-Oxide Tautomer (B): A potential tautomeric form, 7-chloro-1H-benzo[d] nih.govoup.comnih.govtriazine-1,4-dione 1-oxide.

Single-crystal X-ray diffraction would provide definitive proof of the dominant tautomer in the crystalline phase by locating the hydrogen atom on either the exocyclic oxygen (N-OH) or a ring nitrogen atom, as well as by analyzing the C=O and N-O bond lengths.

The crystal packing of 7-chloro-3-hydroxybenzo[d] nih.govoup.comnih.govtriazin-4(3H)-one is expected to be dominated by a network of robust intermolecular interactions. The presence of a hydroxyl group (a strong hydrogen bond donor) and a carbonyl group (a strong hydrogen bond acceptor) suggests that strong intermolecular O-H···O=C hydrogen bonds would be a primary feature, likely leading to the formation of dimeric motifs or extended chains.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 7-chloro-3-hydroxybenzo[d] nih.govoup.comnih.govtriazin-4(3H)-one in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional techniques allows for the complete and unambiguous assignment of all proton and carbon signals.

A full assignment of the NMR spectra is achieved by systematically applying a suite of 2D NMR experiments:

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network within the aromatic ring. For the 1,2,4-trisubstituted benzene (B151609) ring, it would show a correlation between the adjacent protons H-5 and H-6. The H-8 proton would appear as a distinct singlet or a small doublet depending on its coupling to H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated aromatic carbons (C-5, C-6, C-8).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of nuclei and would be used to confirm through-space correlations, further validating the structural assignments.

Based on established substituent effects, the predicted NMR data are summarized below.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for 7-chloro-3-hydroxybenzo[d] nih.govoup.comnih.govtriazin-4(3H)-one in DMSO-d₆.
PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C-4 (C=O)-~155.0
C-4a-~128.0
H-5 / C-5~8.10 (d)~129.5
H-6 / C-6~7.85 (dd)~127.0
C-7-~135.0
H-8 / C-8~7.95 (d)~118.0
C-8a-~144.0
N-OH~12.0 (br s)-

NMR spectroscopy is highly effective for studying dynamic equilibria, such as tautomerism, in solution. rsc.orgbeilstein-journals.orgresearchgate.net The equilibrium between the N-hydroxy and N-oxide tautomers can be investigated by monitoring chemical shifts and peak multiplicities under varying conditions (e.g., solvent polarity, temperature).

If the rate of exchange between tautomers is slow on the NMR timescale, distinct sets of signals for each species may be observed. Conversely, if the exchange is rapid, a single set of time-averaged signals will be present. Variable-temperature (VT) NMR experiments can be employed to probe the kinetics of this exchange, potentially resolving separate signals at low temperatures or observing coalescence at higher temperatures.

Advanced Mass Spectrometry for Molecular Structure and Fragmentation Pathways

Advanced mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides definitive confirmation of the molecular weight and offers deep insight into the compound's structure through controlled fragmentation. nih.govoup.com

For 7-chloro-3-hydroxybenzo[d] nih.govoup.comnih.govtriazin-4(3H)-one (MW: 197.58 g/mol ), high-resolution mass spectrometry (HRMS) would confirm its elemental composition (C₇H₄ClN₃O₂). The presence of chlorine would be readily identified by the characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1 for the peaks at m/z 198 and 200 (corresponding to ³⁵Cl and ³⁷Cl isotopes).

The fragmentation pattern of 1,2,3-benzotriazin-4-ones is well-characterized and typically involves two primary pathways. oup.com

Loss of Nitrogen: The initial and most characteristic fragmentation is the loss of a neutral nitrogen molecule (N₂, 28 Da) from the triazine ring to form a highly reactive azetinone intermediate.

Loss of HNCO: An alternative pathway involves the loss of isocyanic acid (43 Da) from the parent ion.

For the title compound, the predicted fragmentation pathway would begin with the molecular ion [M]⁺˙ at m/z 198/200. Subsequent fragmentation events would produce a series of characteristic daughter ions, providing a structural fingerprint of the molecule.

Table 2. Predicted Key Fragments in the Mass Spectrum of 7-chloro-3-hydroxybenzo[d] nih.govoup.comnih.govtriazin-4(3H)-one.
m/z (³⁵Cl/³⁷Cl)Proposed Fragment StructureNeutral Loss
198/200[M+H]⁺ (Molecular Ion)-
182/184[M+H-O]⁺O (16 Da)
170/172[M+H-N₂]⁺N₂ (28 Da)
142/144[M+H-N₂-CO]⁺N₂ + CO (56 Da)
107[C₆H₄Cl]⁺N₂ + CO + HCN (83 Da)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a molecule's elemental composition by providing highly accurate mass measurements. For 7-chloro-3-hydroxybenzo[d] chemscene.comfluorochem.co.ukmoldb.comtriazin-4(3H)-one, with a molecular formula of C7H4ClN3O2, the expected exact mass can be calculated. fluorochem.co.ukmoldb.comchemicalbook.com

HRMS analysis, typically performed using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a protonated molecule [M+H]+ with a theoretical m/z value that can be calculated with high precision. mdpi.com The presence of chlorine would be readily identifiable due to its characteristic isotopic pattern, with the 37Cl isotope being approximately one-third the abundance of the 35Cl isotope. This isotopic signature provides a crucial confirmation of the elemental formula.

Table 1: Predicted HRMS Data for 7-chloro-3-hydroxybenzo[d] chemscene.comfluorochem.co.ukmoldb.comtriazin-4(3H)-one

IonMolecular FormulaCalculated m/z ([M+H]+)
[M+H]+C7H5ClN3O2198.0097
[M+Na]+C7H4ClN3O2Na220.9917

Note: The calculated m/z values are based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) and Ion Mobility Spectrometry

Common fragmentation pathways for similar heterocyclic systems often involve the loss of small neutral molecules such as N2, CO, and HCN. For the protonated molecule of 7-chloro-3-hydroxybenzo[d] chemscene.comfluorochem.co.ukmoldb.comtriazin-4(3H)-one, characteristic fragmentation would likely involve the elimination of N2 from the triazine ring, a common fragmentation for 1,2,3-triazoles. nih.gov Further fragmentation could involve the loss of CO from the carbonyl group and subsequent cleavages of the aromatic ring.

Ion mobility spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. This technique could provide additional structural insights by determining the collision cross-section (CCS) of the molecule. Predicted CCS values can be calculated for different potential isomers or conformers and compared with experimental data to aid in structural assignment. uni.lu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of 7-chloro-3-hydroxybenzo[d] chemscene.comfluorochem.co.ukmoldb.comtriazin-4(3H)-one would be expected to exhibit characteristic absorption bands corresponding to its various functional groups. Theoretical calculations, such as those using density functional theory (DFT), are often employed to assign vibrational modes for related heterocyclic compounds and can provide a reliable prediction for the title compound. nih.govmdpi.com

Table 2: Predicted Characteristic IR and Raman Bands for 7-chloro-3-hydroxybenzo[d] chemscene.comfluorochem.co.ukmoldb.comtriazin-4(3H)-one

Functional GroupVibrational ModeExpected Wavenumber Range (cm-1)
O-H (Hydroxy)Stretching3200-3600
C=O (Amide)Stretching1650-1700
N=N (Triazine)Stretching1400-1500
C=C (Aromatic)Stretching1450-1600
C-ClStretching700-800
C-NStretching1200-1350

The O-H stretching vibration would likely appear as a broad band in the IR spectrum due to hydrogen bonding. The C=O stretching of the lactam would be a strong, sharp absorption. The N=N stretching of the triazine ring is also a characteristic feature. The aromatic C=C stretching vibrations would give rise to a series of bands in the 1450-1600 cm-1 region. The C-Cl stretching vibration would be observed in the lower frequency region of the spectrum.

While the core benzotriazinone ring system is largely planar, the orientation of the hydroxyl group can lead to different conformations. nih.gov Vibrational spectroscopy, in conjunction with computational modeling, can be a powerful tool for conformational analysis. Theoretical calculations can predict the vibrational frequencies for different conformers, and comparison with experimental IR and Raman spectra can help identify the most stable conformation in the solid state or in solution.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule.

The UV-Vis absorption spectrum of 7-chloro-3-hydroxybenzo[d] chemscene.comfluorochem.co.ukmoldb.comtriazin-4(3H)-one is expected to be dominated by π → π* and n → π* electronic transitions within the conjugated benzotriazinone system. The benzene ring fused to the triazinone moiety acts as the primary chromophore. Substituents on the aromatic ring, such as the chloro group, can influence the position and intensity of the absorption bands. researchgate.net

Based on studies of related triazine and benzotriazole (B28993) derivatives, one would anticipate strong absorption bands in the UV region, likely between 200 and 400 nm. mdpi.comresearchgate.net The π → π* transitions are typically more intense than the n → π* transitions. The solvent environment can also affect the absorption spectrum, with polar solvents often causing shifts in the absorption maxima.

While the fluorescence properties of 7-chloro-3-hydroxybenzo[d] chemscene.comfluorochem.co.ukmoldb.comtriazin-4(3H)-one have not been explicitly reported, many heterocyclic compounds containing similar structural motifs exhibit fluorescence. nih.govomlc.orgrsc.org The emission spectrum, if fluorescent, would provide information about the energy of the first excited singlet state. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, would offer insights into the structural relaxation of the molecule in the excited state. The fluorescence quantum yield and lifetime are key parameters that quantify the efficiency and dynamics of the emission process.

Quantum Yield and Excited State Lifetime Measurements

Following a comprehensive search of available scientific literature, no specific experimental data regarding the quantum yield or excited state lifetime measurements for the compound 7-chloro-3-hydroxybenzo[d] nih.govnih.govdntb.gov.uatriazin-4(3H)-one could be located.

The photophysical properties of a molecule, such as its fluorescence quantum yield and excited-state lifetime, are crucial for understanding its behavior upon absorption of light and for determining its suitability for various applications, including as a fluorescent probe or in photodynamic therapy.

Quantum Yield (Φ) is a measure of the efficiency of photon emission through fluorescence. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Excited State Lifetime (τ) refers to the average time a molecule spends in an excited electronic state before returning to the ground state, which can occur through fluorescence, phosphorescence, or non-radiative decay pathways.

While information on related heterocyclic structures and various substituted benzotriazines exists, direct experimental values for the quantum yield and excited-state lifetime of 7-chloro-3-hydroxybenzo[d] nih.govnih.govdntb.gov.uatriazin-4(3H)-one are not present in the reviewed literature. Further experimental investigation would be required to determine these specific photophysical parameters.

Mechanistic Studies of 7 Chloro 3 Hydroxybenzo D 1 2 3 Triazin 4 3h One in Defined Chemical Systems

Investigation of Chemical Reactivity and Decomposition Pathways.

The stability of 7-chloro-3-hydroxybenzo[d] cdnsciencepub.comresearchgate.netresearchgate.nettriazin-4(3H)-one is influenced by hydrolytic, photochemical, and thermal stress conditions. Each of these factors can initiate distinct degradation pathways.

While specific kinetic studies on the hydrolysis of 7-chloro-3-hydroxybenzo[d] cdnsciencepub.comresearchgate.netresearchgate.nettriazin-4(3H)-one are not extensively detailed in the available literature, the behavior of its parent compound, 3-hydroxy-1,2,3-benzotriazin-4-one, provides significant insight. The core triazinone structure is susceptible to acid-catalyzed hydrolysis. cdnsciencepub.comresearchgate.net Under acidic conditions, the parent compound decomposes to yield anthranilic acid. cdnsciencepub.comresearchgate.net This transformation involves the nucleophilic attack of water on the carbonyl carbon, leading to the opening of the triazine ring and subsequent loss of nitrogen gas and a nitrogen-oxygen species.

The general mechanism for such reactions proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack by water, leading to a tetrahedral intermediate. Subsequent ring opening and elimination steps result in the final degradation products. The presence of the electron-withdrawing chloro group at the 7-position is expected to influence the electron density of the aromatic ring and, consequently, the reactivity of the carbonyl group, although specific rate constants are not documented.

Table 1: Hydrolytic Degradation Product of the Parent Benzotriazinone Core
Initial Compound CoreConditionMajor Degradation ProductReference
3-hydroxy-1,2,3-benzotriazin-4-oneAcid HydrolysisAnthranilic acid cdnsciencepub.comresearchgate.net

Specific studies detailing the photochemical degradation pathways of 7-chloro-3-hydroxybenzo[d] cdnsciencepub.comresearchgate.netresearchgate.nettriazin-4(3H)-one are sparse. However, based on the known photochemistry of related triazine compounds and chlorinated aromatics, several potential reaction pathways can be postulated. Triazine herbicides, for instance, are known to undergo photodegradation through processes such as the loss of side-chains or substitution of heteroatom-containing groups with hydroxyl groups. nih.gov

For 7-chloro-3-hydroxybenzo[d] cdnsciencepub.comresearchgate.netresearchgate.nettriazin-4(3H)-one, exposure to ultraviolet (UV) radiation could potentially lead to:

Homolytic cleavage of the N-O bond, generating radical intermediates.

Denitrogenation , similar to its thermally or photochemically induced reactions as a reagent, leading to ring contraction.

Photodehalogenation , where the carbon-chlorine bond is cleaved, a common pathway for chlorinated aromatic compounds.

Ring cleavage of the triazinone system, leading to a variety of smaller, oxidized fragments.

The exact mechanism and resulting products would depend on factors such as the wavelength of irradiation, the solvent, and the presence of photosensitizers or quenchers.

The thermal behavior of fused triazinone systems has been investigated, revealing that stability is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. Studies on analogous compounds, such as 3-phenyl-7,8-dihydroimidazo[2,1-c] cdnsciencepub.comresearchgate.netfluorochem.co.uktriazin-4(6H)-ones, have shown that the introduction of a chlorine atom generally enhances thermal stability. fluorochem.co.uknih.gov

For instance, the initial decomposition temperature (T5%, temperature at 5% mass loss) of the unsubstituted parent compound in one study was 279°C in a nitrogen atmosphere. nih.gov The introduction of a chlorine substituent at the para position (analogous to the 7-position in the benzotriazinone system) increased the decomposition temperature to 301°C. nih.gov A similar stabilizing effect was observed in another class of triazinones, where chloro-substituted derivatives exhibited higher thermal stability compared to the unsubstituted parent structure. moldb.com This increased stability can be attributed to the electron-withdrawing nature of the chlorine atom, which can strengthen the bonds within the heterocyclic ring system.

Thermolysis of the parent compound, 3-hydroxy-1,2,3-benzotriazin-4-one, in inert solvents proceeds via the formation of a reactive ketenimine intermediate following the loss of N₂. cdnsciencepub.comresearchgate.net This intermediate can then react with solvents or other reagents present in the system. cdnsciencepub.comresearchgate.net

Table 2: Comparative Thermal Stability (T5%) of Substituted Imidazo[2,1-c] cdnsciencepub.comresearchgate.netfluorochem.co.uktriazinones in Nitrogen Atmosphere
Substituent at Phenyl MoietyInitial Decomposition Temp. (T5%)Reference
H (Unsubstituted)279 °C nih.gov
4-CH₃266 °C fluorochem.co.uk
3-Cl286 °C nih.gov
4-Cl301 °C nih.gov

Role of 7-chloro-3-hydroxybenzo[d]cdnsciencepub.comresearchgate.netresearchgate.nettriazin-4(3H)-one as a Chemical Reagent or Intermediate.

Beyond its own stability, the title compound and its parent structure are valuable reagents in organic synthesis, primarily due to the reactivity of the N-hydroxy group and the triazine ring's ability to undergo nitrogen extrusion.

1,2,3-Benzotriazin-4(3H)-ones are known to participate in denitrogenative reactions, where the N₃ unit is eliminated as molecular nitrogen (N₂). An efficient method involves the visible light-induced denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with alkenes and alkynes. This reaction proceeds without the need for a metal or an external photocatalyst and is believed to occur via the formation of an electron donor-acceptor (EDA) complex. The process generates a reactive 2-aminophenylcarbonyl intermediate which then undergoes cyclization with the alkene or alkyne to form isoindolinones and isoquinolinones, respectively.

This pathway provides a sustainable route to complex heterocyclic structures, where the benzotriazinone serves as a stable precursor to a highly reactive species upon light irradiation.

The 3-hydroxybenzo[d] cdnsciencepub.comresearchgate.netresearchgate.nettriazin-4(3H)-one (HOOBt) structure is well-established as a superior activating agent and coupling additive in peptide synthesis. nih.govbachem.com Its primary role is to facilitate the formation of amide bonds between a carboxylic acid and an amine while minimizing the risk of racemization, a common side reaction. bachem.compeptide.com

The mechanism involves the reaction of the carboxylic acid with a carbodiimide (B86325) to form a highly reactive intermediate, which is then trapped by the N-hydroxy group of the triazinone. This forms an active ester. This newly formed ester is more stable than the initial intermediate but is highly susceptible to nucleophilic attack by the amino group of the second amino acid. The triazinone moiety acts as an excellent leaving group, driving the reaction towards the formation of the desired peptide bond. Derivatives like 3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT) are noted for their remarkable resistance to racemization. bachem.com Furthermore, the parent compound has been identified as a potential o-aminobenzoylating agent, highlighting its versatility in organic transformations. cdnsciencepub.comresearchgate.net

Studies on Acid-Base Properties and Protonation States

The acid-base properties of 7-chloro-3-hydroxybenzo[d] nih.govrsc.orgorganic-chemistry.orgtriazin-4(3H)-one are fundamental to its chemical behavior, influencing its solubility, reactivity, and interactions in various chemical and biological systems. The presence of the N-hydroxyl group and the triazine ring structure imparts specific protonation characteristics to the molecule.

The primary acidic proton in 7-chloro-3-hydroxybenzo[d] nih.govrsc.orgorganic-chemistry.orgtriazin-4(3H)-one is associated with the N-hydroxy group (-N-OH). The dissociation of this proton yields the corresponding conjugate base. The acidity of this proton is significantly influenced by the electron-withdrawing nature of the adjacent carbonyl group, the triazine ring system, and the chloro-substituent on the benzo ring.

While specific experimental pKa values for 7-chloro-3-hydroxybenzo[d] nih.govrsc.orgorganic-chemistry.orgtriazin-4(3H)-one are not extensively documented in publicly available literature, the pKa can be estimated by comparison with structurally related compounds. The parent compound, 3-hydroxybenzo[d] nih.govrsc.orgorganic-chemistry.orgtriazin-4(3H)-one, and its derivatives are known to be acidic. The presence of the electron-withdrawing chloro group at the 7-position is expected to increase the acidity (i.e., lower the pKa value) compared to the unsubstituted parent compound by stabilizing the resulting anion through inductive effects.

The pH of the surrounding medium dictates the protonation state of the molecule. At pH values significantly below its pKa, the compound will exist predominantly in its neutral, protonated form. Conversely, at pH values above the pKa, the deprotonated, anionic form will be the major species. This pH-dependent equilibrium is critical for processes such as solvent partitioning and interaction with charged species.

Table 1: pKa Values of Structurally Related Heterocyclic Compounds This table presents data for analogous compounds to provide context for the likely acidic properties of 7-chloro-3-hydroxybenzo[d] nih.govrsc.orgorganic-chemistry.orgtriazin-4(3H)-one.

Compound NameStructurepKa ValueNotes
1H-1,2,3-TriazoleC₂H₃N₃9.26Represents a basic triazole ring system.
1H-BenzotriazoleC₆H₅N₃8.2Fused benzene ring increases acidity compared to triazole.
3-Hydroxy-1,2,3-benzotriazin-4(3H)-oneC₇H₅N₃O₂~4.4The parent compound; the N-OH group is the primary acidic site.
4-Hydroxy-1,2,3-triazole derivativesVariesVariesAcidity is influenced by substituents on the ring. rsc.org

Note: The pKa value for the parent 3-hydroxy-1,2,3-benzotriazin-4(3H)-one is an approximate value based on its common use as a peptide coupling additive, which relies on its ability to act as a weak acid.

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a potential phenomenon for 7-chloro-3-hydroxybenzo[d] nih.govrsc.orgorganic-chemistry.orgtriazin-4(3H)-one. The core structure contains an N-hydroxy-amide moiety, which can theoretically exist in different tautomeric forms.

The primary tautomeric equilibrium involves the N-hydroxy form (an N-hydroxy-amide) and a potential alternative structure. For related acylmethyl-1,3,5-triazines, keto-enol and enaminone tautomers stabilized by intramolecular hydrogen bonds have been studied. academie-sciences.fr In the case of 7-chloro-3-hydroxybenzo[d] nih.govrsc.orgorganic-chemistry.orgtriazin-4(3H)-one, the predominant form is widely accepted to be the N-hydroxy tautomer as depicted in its name. However, the potential for other tautomers, such as those involving the carbonyl group, cannot be entirely dismissed without specific spectroscopic or computational studies.

The position of the tautomeric equilibrium can be influenced by several factors, including:

Solvent Polarity: Polar solvents may favor one tautomer over another by differential solvation of the tautomeric forms.

Temperature: Changes in temperature can shift the equilibrium position if the tautomers have different thermodynamic stabilities. unizin.org

pH: The protonation state of the molecule can influence which tautomeric form is more stable.

Le Châtelier's principle states that a change in concentration, temperature, or pressure on a system at equilibrium will cause the system to shift in a way that counteracts the change. unizin.org Therefore, any external condition that preferentially stabilizes one tautomer will shift the equilibrium toward that form. unizin.org

Non-Covalent Interactions and Supramolecular Assembly Potential

The molecular structure of 7-chloro-3-hydroxybenzo[d] nih.govrsc.orgorganic-chemistry.orgtriazin-4(3H)-one is well-suited for engaging in a variety of non-covalent interactions. These interactions are crucial in determining the compound's solid-state structure (crystal packing) and its ability to form larger, ordered supramolecular assemblies.

The compound possesses functional groups capable of acting as both hydrogen bond donors and acceptors, making it a prime candidate for forming extensive hydrogen bonding networks.

Hydrogen Bond Donors: The hydroxyl group (-OH) attached to the N3 nitrogen is a strong hydrogen bond donor.

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) at position 4 is a strong hydrogen bond acceptor. The nitrogen atoms within the triazine ring (N1 and N2) and the oxygen of the N-OH group can also act as hydrogen bond acceptors. sci-hub.st

These functionalities can lead to the formation of various intermolecular hydrogen bonding motifs. For instance, dimerization can occur through N-H···O=C interactions, a common motif in related heterocyclic structures. nih.gov In the solid state, these interactions can extend into one-, two-, or three-dimensional networks, significantly influencing the crystal lattice energy and physical properties like melting point and solubility. rsc.org In studies of related triazine derivatives, NH···N, CH···O, and CH···π interactions have been shown to cooperatively guide the formation of molecular duplexes and other three-dimensional structures. nih.gov

Table 2: Potential Hydrogen Bonding Interactions

Donor GroupAcceptor GroupType of InteractionPotential Supramolecular Motif
N-OHC=OIntermolecularDimer, Chain, Sheet
N-OHN (ring)IntermolecularChain, Network
N-OHO (of N-OH)IntermolecularChain, Network

The planar, electron-deficient aromatic system of the 7-chlorobenzo[d] nih.govrsc.orgorganic-chemistry.orgtriazin-4(3H)-one core provides the basis for significant π-π stacking interactions. researchgate.netnih.gov These interactions arise from the electrostatic and van der Waals forces between the π-orbitals of adjacent aromatic rings.

In addition to π-π stacking, other aromatic interactions can play a role:

CH–π interactions: Hydrogen atoms from adjacent molecules can interact with the face of the aromatic ring. nih.gov

Halogen bonding: While less common, the chlorine atom could potentially act as a halogen bond donor, interacting with a nucleophilic site on a neighboring molecule.

The interplay of hydrogen bonding and π-stacking interactions is a key determinant of the supramolecular architecture of 7-chloro-3-hydroxybenzo[d] nih.govrsc.orgorganic-chemistry.orgtriazin-4(3H)-one in the solid state. rsc.orgresearchgate.net

Structure Activity Relationship Sar Studies of 7 Chloro 3 Hydroxybenzo D 1 2 3 Triazin 4 3h One Derivatives in Academic Research

Systematic Modification of the Benzo[d]nih.govnih.govekb.egtriazinone Scaffold

The modification of the benzo[d] nih.govnih.govekb.egtriazinone scaffold is a key strategy for exploring the chemical space around this heterocyclic system. Research has demonstrated that the scaffold can be functionalized at several positions, allowing for the synthesis of diverse derivatives. A primary site for modification is the N-3 position of the triazinone ring. Synthetic protocols have been developed to introduce a wide array of substituents at this position.

For instance, researchers have successfully synthesized 3-(benzofuran-2-ylmethyl) substituted benzotriazinone derivatives. nih.govrsc.org This was achieved through a one-pot synthesis involving a tandem Pd/Cu-catalyzed Sonogashira cross-coupling followed by the intramolecular cyclization of 2-iodophenols with 3-(prop-2-yn-1-yl)benzo[d] nih.govnih.govekb.egtriazin-4(3H)-one. nih.gov This method highlights the scaffold's tolerance to transition-metal-catalyzed reactions and provides a convenient route to complex derivatives. nih.gov

Other systematic modifications include the introduction of amino acid esters and various amide-containing side chains at the N-3 position. nih.gov These syntheses often start from the parent benzo[d] nih.govnih.govekb.egtriazin-4(3H)-one, which can be prepared from anthranilamide, and then proceed through N-alkylation with appropriate reagents like methyl-2-bromoacetate or ethyl-3-bromopropionate, followed by further functionalization. nih.gov The scaffold has also been fused with other heterocyclic systems, such as pyrazole (B372694) and furoxan rings, to create novel biheterocyclic compounds with altered geometries and electronic properties. beilstein-journals.orgbeilstein-journals.org

Impact of Substituents on Chemical Properties and Reactivity

The chemical properties and reactivity of benzo[d] nih.govnih.govekb.egtriazinone derivatives are profoundly influenced by the nature and position of substituents on the core structure. These substituents can alter the electronic distribution, steric profile, and potential for intermolecular interactions.

The chlorine atom at the C-7 position of the benzene (B151609) ring plays a significant role in modulating the electronic properties of the entire scaffold. As a halogen, chlorine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I). This effect reduces the electron density of the aromatic ring, which can influence the reactivity of the scaffold in several ways. For example, the electron-withdrawing nature of chlorine can affect the acidity of protons on the ring and the susceptibility of the scaffold to nucleophilic or electrophilic attack.

The hydroxyl group at the N-3 position is a key functional group that significantly influences the chemical behavior of 7-chloro-3-hydroxybenzo[d] nih.govnih.govekb.egtriazin-4(3H)-one. This group can act as both a hydrogen bond donor and acceptor, allowing for specific intermolecular interactions. The presence of the N-OH moiety makes the compound a derivative of a hydroxamic acid, which can influence its acidity and ability to chelate metal ions.

Furthermore, the N-3 position is a primary target for derivatization, serving as a handle for introducing a vast array of chemical functionalities. As seen in numerous synthetic studies, the hydrogen of the hydroxyl group can be replaced, or the entire group can be substituted, to generate libraries of N-3 substituted benzotriazinones. researchgate.net These modifications are crucial for systematically studying structure-activity relationships, as they allow for precise control over the steric and electronic properties of the substituent pointing away from the core scaffold. The electronic effects of N-substituents have been reported to be consistent with the stability and reactivity of benzotriazinones. researchgate.net

Structural modifications to both the benzene ring and the triazinone heterocycle create new derivatives with distinct properties. Altering substituents on the benzene ring, beyond the C-7 chlorine, can fine-tune the electronic properties of the π-system. The introduction of electron-donating groups (EDGs) or additional electron-withdrawing groups (EWGs) can modulate the scaffold's reactivity and spectroscopic characteristics. nih.govmdpi.com

Fusing other heterocyclic rings to the benzotriazinone core represents a more profound modification. For example, the synthesis of nih.govnih.govgsconlinepress.comoxadiazolo[3,4-d] nih.govnih.govekb.egtriazin-7(6H)-ones (furoxan/furazan fused triazinones) results in novel biheterocyclic systems. beilstein-journals.org Similarly, creating thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives, where a thiazole (B1198619) ring is fused to the triazine core, leads to compounds with different three-dimensional shapes and potential interaction modes. nih.govnih.gov These larger, more complex heterocyclic systems often exhibit unique chemical and physical properties compared to the parent benzotriazinone. ekb.eg

Development of Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Models

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are computational tools used to correlate the structural features of molecules with their reactivity or physical properties. These models are valuable for understanding the underlying chemical principles that govern the behavior of a class of compounds and for predicting the properties of new, unsynthesized derivatives.

In the study of triazine derivatives, QSRR and 3D-QSAR (Quantitative Structure-Activity Relationship) models have been successfully applied. For instance, a QSRR study on s-triazine derivatives used chromatographic behavior to establish a linear correlation between retention values and the properties of the mobile phase. nih.gov This allowed for the determination of retention constants (RM0), which were then correlated with theoretically calculated descriptors for lipophilicity and solubility. nih.gov Such models are useful for predicting the pharmacokinetic properties of related compounds. nih.gov

In another study, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), were developed for a series of 1,2,4-triazine (B1199460) derivatives that act as inhibitors for the enzyme human D-amino acid oxidase (h-DAAO). nih.gov These models provided insights into how steric, electrostatic, and other fields around the molecules influence their inhibitory activity. The contour maps generated from these analyses help visualize the regions where modifications to the molecular structure would likely lead to increased or decreased activity, thereby guiding the rational design of new compounds. nih.gov Similar computational studies, including the development of pharmacophore models and 3D-QSAR analysis, have been applied to 1,2,4-triazine clubbed 1,2,3-triazole hybrids to predict their potential as α-glucosidase inhibitors. researchgate.net

SAR in the Context of Molecular Recognition in Defined Chemical Models

Structure-activity relationship studies are crucial for understanding how 7-chloro-3-hydroxybenzo[d] nih.govnih.govekb.egtriazin-4(3H)-one derivatives interact with other molecules, such as synthetic receptors or enzymes in in vitro settings. These studies elucidate the specific structural features required for molecular recognition and binding.

In an in vitro study targeting the enzyme chorismate mutase from Mycobacterium tuberculosis (MtbCM), a series of 3-(benzofuran-2-ylmethyl) substituted benzotriazinone derivatives were synthesized and evaluated. nih.govrsc.org Molecular docking simulations predicted that these molecules could bind at the interface site of the enzyme, forming a strong hydrogen bond with an isoleucine residue (ILE67) and engaging in several hydrophobic interactions. nih.govrsc.org The subsequent in vitro testing of selected compounds confirmed their inhibitory activity. An important SAR finding from this study was that the benzotriazinone series of compounds generally exhibited better inhibitory activity than the related pyrazolotriazinone series, highlighting the importance of the benzo[d] nih.govnih.govekb.egtriazinone core for this specific interaction. rsc.org

Another example involves the investigation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as inhibitors of acetylcholinesterase (AChE). nih.gov Molecular docking studies suggested that these compounds could simultaneously bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov The SAR analysis revealed that the position of the side chain on the phenyl ring was critical for activity. Derivatives with the substituent in the para position showed a better fit into the enzyme's active sites and consequently higher inhibitory potency compared to those with the same chain in the ortho position. nih.gov

The table below summarizes representative SAR findings for benzotriazinone derivatives against the chorismate mutase enzyme, illustrating how structural modifications impact inhibitory activity in a defined chemical model. nih.gov

Table of Mentioned Compounds

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in the broader application of benzotriazinones, including the 7-chloro-3-hydroxy derivative, is the reliance on traditional synthetic methods that are often not environmentally benign. The classical approach frequently involves the diazotization of 2-aminobenzamides or related precursors with sodium nitrite (B80452) (NaNO₂) in the presence of strong acids. researchgate.netacs.org This method, while effective, is problematic due to the harsh reaction conditions and the generation of toxic nitrogen oxide byproducts, posing significant environmental and safety concerns. organic-chemistry.org

Future research must prioritize the development of greener, more sustainable synthetic protocols. A significant step in this direction is the use of milder diazotizing agents, such as tert-butyl nitrite, which can circumvent the need for strong acids. researchgate.net An even more promising frontier is the adoption of novel technologies like photocatalysis and continuous flow chemistry. A recently developed method for synthesizing benzotriazin-4(3H)-ones utilizes a photochemical cyclization of acyclic aryl triazine precursors. researchgate.netrsc.orgrsc.org This reaction proceeds under violet light (420 nm) in a continuous flow reactor, achieving excellent yields in as little as 10 minutes without the need for any additives or photocatalysts. rsc.orgrsc.org

This photochemical approach exhibits high atom economy, a key principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms to the final product. researchgate.netacs.org In this process, N-methylacetamide is the sole byproduct, representing a significant improvement over traditional routes that generate more substantial waste streams. researchgate.net The scalability and robustness of continuous flow processing further enhance its appeal as a sustainable alternative for industrial applications. rsc.org

MethodReagents/ConditionsAdvantagesDisadvantagesAtom Economy
Traditional Diazotization 2-aminobenzamide (B116534), NaNO₂, Strong AcidWell-establishedHarsh conditions, Toxic byproductsLow
Milder Diazotization 2-aminobenzamide, tert-butyl nitriteAvoids strong acidsStill relies on nitritesModerate
Photochemical Flow Synthesis Acyclic aryl triazine, Violet light (420 nm)Sustainable, Fast, High yield, No additivesRequires specialized flow reactor setupHigh
Pd-Catalyzed Annulation 1-(2-iodophenyl)-3-aryltriazenes, COHigh selectivity and yieldRequires metal catalystModerate

Future work should focus on adapting these greener methodologies specifically for the synthesis of 7-chloro-3-hydroxybenzo[d] researchgate.netrsc.orgnih.govtriazin-4(3H)-one, potentially starting from a suitably substituted 2-aminobenzhydroxamic acid precursor.

Advanced Characterization Techniques for Real-Time Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering novel transformations. While mechanistic pathways have been proposed for benzotriazinone synthesis and reactivity—such as a nitrogen-centered Norrish type II reaction in photochemical synthesis or the formation of a ketenimine intermediate during thermolysis of the 3-hydroxy derivative—these are often inferred from final product analysis. researchgate.netingentaconnect.com

A significant unaddressed challenge is the direct, real-time observation of these transient intermediates and reaction kinetics. The integration of Process Analytical Technology (PAT) offers a powerful solution. rsc.orglongdom.org By incorporating in-situ and operando spectroscopic techniques into the reaction setup, researchers can gain unprecedented mechanistic insights. For instance, techniques like attenuated total reflectance-Fourier transform infrared spectroscopy (ATR-FTIR) and flow nuclear magnetic resonance (NMR) spectroscopy can be coupled with continuous flow reactors to monitor the concentration of reactants, intermediates, and products in real time. rsc.orgresearchgate.net This data allows for precise kinetic modeling and a detailed elucidation of the reaction pathway. Computational tools, such as Density Functional Theory (DFT) calculations, have already been used to probe the transition states of related reactions and can complement experimental PAT data to build comprehensive mechanistic models. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Discovery

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The 1,2,3-benzotriazin-4(3H)-one scaffold is a versatile precursor for a variety of other heterocyclic systems, primarily through denitrogenative reactions where the N₂ molecule is extruded. doi.org This transformation generates a highly reactive benzpropiolactone-type or related intermediate, which can then undergo annulation or cross-coupling reactions. researchgate.netdoi.org This reactivity has been exploited using both transition-metal catalysis (e.g., with Ni, Pd, Rh) and, more recently, visible-light photocatalysis to synthesize important structures like isoquinolones and isoindolinones. rsc.orgnih.govorganic-chemistry.org

A key future direction is the exploration of divergent reactivity, where switching the catalyst or conditions can selectively lead to different products from the same starting material. organic-chemistry.org For the subject compound, the presence of the 3-hydroxy group offers unique opportunities. Thermolysis of 3-hydroxy-1,2,3-benzotriazin-4-one has been shown to generate a reactive ketenimine intermediate, a different pathway from the typical denitrogenation. ingentaconnect.com Investigating the trapping of this intermediate with various nucleophiles and dienophiles could lead to entirely new classes of compounds.

Unconventional transformations that leverage the N-hydroxy functionality, such as radical reactions or novel rearrangements, remain largely unexplored. Understanding and controlling these pathways will significantly expand the synthetic utility of 7-chloro-3-hydroxybenzo[d] researchgate.netrsc.orgnih.govtriazin-4(3H)-one as a building block in organic synthesis.

Transformation TypeCatalyst/ConditionsResulting Products
Denitrogenative Annulation Ni, Pd, Rh catalysts or Visible LightIsoquinolones, Isoindolinones, Dihydroisoquinolinones
Denitrogenative Cross-Coupling Metal catalysts, Visible Lightortho-Functionalized Benzamides
Thermolysis (3-Aryl) Heat (e.g., paraffin (B1166041) oil)Benzanilides, 9-Acridones
Thermolysis (3-Hydroxy) Heat (inert solvent)Ketenimine intermediate, 3-(O-aminobenzoyloxy)-1,2,3-benzotriazin-4-one

Expanding its Role in Supramolecular Chemistry and Molecular Recognition

The triazine core is a well-established building block in supramolecular chemistry due to its planar structure and defined pattern of hydrogen bond donors and acceptors. rsc.orgnih.gov The 1,3,5-triazine (B166579) scaffold, for example, has been used to construct oligomers, macrocycles, and dendrimers with specific molecular recognition and self-assembly properties. nih.gov These structures can be designed to mimic biological recognition motifs and interact with specific residues on target proteins. researchgate.net

The 1,2,3-triazine (B1214393) core within 7-chloro-3-hydroxybenzo[d] researchgate.netrsc.orgnih.govtriazin-4(3H)-one remains an underutilized scaffold in this field. Future research could focus on designing and synthesizing derivatives that act as specific hosts or sensors for biologically relevant guest molecules. For example, a triazine-based fluorescent probe has been successfully designed for the selective recognition of guanine (B1146940) through multiple hydrogen bonds. tandfonline.com By strategically modifying the substituents on the benzotriazinone core, it may be possible to create tailored receptors for other nucleobases, amino acids, or important biomolecules. The N-hydroxy group could also participate in unique hydrogen bonding interactions, further enhancing its potential in designing complex supramolecular architectures.

Addressing Synthetic Complexities and Yield Optimization for Industrial Scale Research

Transitioning a synthetic route from a laboratory setting to an industrial scale presents numerous challenges, including cost, safety, robustness, and yield optimization. For 7-chloro-3-hydroxybenzo[d] researchgate.netrsc.orgnih.govtriazin-4(3H)-one, achieving high-yield, reproducible production is paramount for its potential use as an active pharmaceutical ingredient (API) intermediate or advanced building block. nih.gov

The adoption of continuous flow manufacturing, particularly the photochemical route previously discussed, offers a promising solution to many scale-up challenges. researchgate.netacs.org Flow chemistry provides superior heat and mass transfer, enhanced safety by minimizing the volume of reactive intermediates at any given time, and greater process control and consistency compared to traditional batch processing. researchgate.net

To fully realize this potential, future work must integrate Process Analytical Technology (PAT). stepscience.com On-line monitoring tools (e.g., spectroscopy, chromatography) can provide real-time data on critical process parameters and quality attributes. longdom.orgnih.gov This data can be used to build process models and implement automated control strategies to maintain optimal conditions, maximize yield, and ensure the final product consistently meets quality specifications. Addressing challenges such as potential precipitation in the reactor and developing efficient downstream purification processes within a continuous setup will be critical for successful industrial implementation. rsc.org

Q & A

Q. What are the standard synthetic routes for 7-chloro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one, and how are intermediates validated?

Methodological Answer: A two-step synthesis is commonly employed:

Chlorination : React benzo[d][1,2,3]triazin-4(3H)-one derivatives with chlorinating agents (e.g., POCl₃ or SOCl₂) under reflux. For example, 6-chloro derivatives are synthesized via stepwise substitution at 70–80°C for 4–6 hours .

Hydroxylation : Introduce hydroxyl groups via nucleophilic substitution or catalytic hydrogenation. DIPEA (N,N-diisopropylethylamine) is often used as a base to stabilize intermediates .

Q. Validation :

  • NMR Analysis : Key intermediates are confirmed by characteristic shifts (e.g., aromatic protons at δ 7.72–8.36 ppm for triazinone derivatives) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 296 [M+1]+) verify product purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve aromatic and hydroxyl proton environments. For example, hydroxyl protons in triazinones typically appear as broad singlets at δ 10–12 ppm .
  • IR Spectroscopy : Confirm hydroxyl (O–H stretch at 3200–3500 cm⁻¹) and carbonyl (C=O at 1650–1750 cm⁻¹) groups .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. For example, triazinone derivatives exhibit planar triazine rings with bond angles of ~120° .

Q. How can regioselectivity challenges in triazinone functionalization be addressed?

Methodological Answer: Regioselectivity in electrophilic substitution (e.g., halogenation) is controlled by:

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) direct substitution to meta/para positions.
  • Catalytic Systems : Pd/Cu-catalyzed coupling reactions enable site-specific modifications. For example, terminal alkynes react with iodophenols to yield 3-alkylated triazinones in >80% yield .

Q. Example Protocol :

React 7-chloro-triazinone with propiolic acid derivatives under Pd(OAc)₂/CuI catalysis.

Optimize solvent (DMF or THF) and temperature (60–80°C) to minimize side reactions .

Q. How do solvent polarity and substituents affect the photophysical properties of triazinone derivatives?

Methodological Answer:

  • Solvatochromism : Triazinones exhibit redshifted absorption in polar solvents due to enhanced charge-transfer transitions. For example, λmax shifts from 320 nm (hexane) to 350 nm (DMSO) .
  • Substituent Effects : Electron-donating groups (e.g., –OCH₃) increase conjugation, altering fluorescence quantum yields.

Q. Experimental Design :

Prepare derivatives with varying substituents (e.g., Cl, OCH₃, NO₂).

Measure UV-Vis/fluorescence spectra in solvents of increasing polarity (hexane → ethanol → DMSO).

Q. How can conflicting crystallographic and spectroscopic data be resolved for triazinone derivatives?

Methodological Answer: Discrepancies often arise from:

  • Polymorphism : Different crystal forms alter bond angles/packing.
  • Dynamic Effects : Solution-state NMR may average proton environments obscured in solid-state structures.

Q. Resolution Strategy :

Compare X-ray data (e.g., C–N bond lengths) with DFT-optimized structures .

Use variable-temperature NMR to detect conformational flexibility (e.g., hindered rotation of substituents) .

Q. What computational methods are effective for predicting reactivity and stability of triazinone derivatives?

Methodological Answer:

  • DFT Calculations : B3LYP/6-31G(d) basis sets predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For example, electron-deficient triazinones show LUMO energies < -2.5 eV .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., DMF vs. water) .

Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots).

Q. How can synthetic byproducts be identified and minimized in triazinone synthesis?

Methodological Answer:

  • LC-MS/MS : Detect trace impurities (e.g., dechlorinated byproducts at m/z 258).
  • Optimization : Reduce byproducts by adjusting stoichiometry (e.g., 1.1 equiv. chlorinating agent) and reaction time (<6 hours) .

Q. What are the challenges in scaling up triazinone synthesis for pharmacological studies?

Methodological Answer:

  • Purification : Column chromatography is replaced with recrystallization (ethanol/water) for large batches.
  • Yield Optimization : Catalytic hydrogenation at 50 psi H₂ pressure improves scalability (>90% yield) .

Q. Critical Parameters :

  • Maintain inert atmosphere (N₂/Ar) to prevent oxidation.
  • Use high-purity solvents (HPLC-grade) to avoid side reactions.

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Feasible Synthetic Routes

Reactant of Route 1
7-chloro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one
Reactant of Route 2
7-chloro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.